Methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate
Description
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Properties
IUPAC Name |
methyl 4-bromo-3-methoxy-5-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-13-8-12(16(18)20-2)9-14(15(13)17)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYVXSILTNDSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate (also known as BMB) is a synthetic compound belonging to the class of benzoate esters. Its complex structure, characterized by a methoxy group and a benzyloxy group, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of BMB, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₆H₁₇BrO₄
- CAS Number : 1562340-46-8
- Key Functional Groups : Methoxy (-OCH₃), Benzyloxy (-OPh), Bromo (-Br)
The synthesis of BMB typically involves bromination and esterification processes, which require careful monitoring to avoid over-bromination that can lead to undesired by-products. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the purity and structure of the compound .
The biological activity of BMB is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Topoisomerase I : BMB has been investigated for its potential as a human topoisomerase I inhibitor, an enzyme crucial for DNA replication. Inhibition of this enzyme can lead to DNA damage and apoptosis in cancer cells, making it a candidate for anticancer drug development.
- Anti-inflammatory Properties : Preliminary studies suggest that BMB may exhibit anti-inflammatory effects, potentially through the modulation of inflammatory pathways .
Table 1: Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Topoisomerase I Inhibition | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Potential activity against pathogens |
Case Studies and Research Findings
Pharmacokinetics and Toxicity
The pharmacokinetics of BMB suggest that the presence of functional groups like methoxy and benzyloxy significantly influence its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that these groups can enhance solubility and bioavailability, which are critical for therapeutic efficacy .
Toxicity assessments are essential for evaluating the safety profile of BMB. Initial findings suggest moderate toxicity levels; however, comprehensive toxicological studies are necessary to establish safe dosage ranges for potential therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
